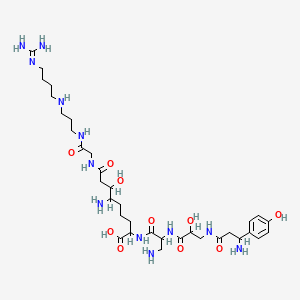![molecular formula C11H11Cl2N3O B1228924 8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)
8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-161503 ist eine chemische Verbindung, die für ihre Rolle als vollständiger Agonist des 5-Hydroxytryptamin-2C-Rezeptors bekannt ist. Sie hat die Summenformel C11H11Cl2N3O und eine molare Masse von 272,13 Gramm pro Mol .
Vorbereitungsmethoden
Die Synthese von WAY-161503 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Pyrazinochinoxalin-Derivat ist. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.
Chlorierung: Die Einführung von Chloratomen in die Kernstruktur wird durch Chlorierungsreaktionen mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid erreicht.
Cyclisierung: Der letzte Schritt umfasst die Cyclisierung der Zwischenprodukte, um die gewünschte Pyrazinochinoxalinstruktur zu bilden.
Analyse Chemischer Reaktionen
WAY-161503 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, wie Halogenierung, können verwendet werden, um verschiedene Substituenten in das Molekül einzuführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Thionylchlorid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
WAY-161503 wurde ausgiebig für seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie. Einige seiner bemerkenswerten Anwendungen umfassen:
Pharmakologie: Die Verbindung wird verwendet, um die Auswirkungen von 5-Hydroxytryptamin-2C-Rezeptoragonisten auf Verhalten und Physiologie zu untersuchen.
Arzneimittelentwicklung: WAY-161503 dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf Serotoninrezeptoren abzielen.
Wirkmechanismus
WAY-161503 übt seine Wirkungen aus, indem es an 5-Hydroxytryptamin-2C-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Stimulation intrazellulärer Signalwege, einschließlich der Calciummobilisierung . Die Verbindung hat eine hohe Affinität zu 5-Hydroxytryptamin-2C-Rezeptoren mit einer Dissoziationskonstanten (Ki) von 3,3 Nanomol . Sie ist weniger potent an 5-Hydroxytryptamin-2A- und 5-Hydroxytryptamin-2B-Rezeptoren mit Ki-Werten von 18 Nanomol bzw. 60 Nanomol .
Wirkmechanismus
WAY-161503 exerts its effects by binding to and activating 5-hydroxytryptamine 2C receptors. This activation leads to the stimulation of intracellular signaling pathways, including calcium mobilization . The compound has a high affinity for 5-hydroxytryptamine 2C receptors, with a dissociation constant (Ki) of 3.3 nanomolar . It is less potent at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2B receptors, with Ki values of 18 nanomolar and 60 nanomolar, respectively .
Vergleich Mit ähnlichen Verbindungen
WAY-161503 ist einzigartig in seiner hohen Selektivität und Potenz für 5-Hydroxytryptamin-2C-Rezeptoren im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:
Lorcaserin: Ein weiterer 5-Hydroxytryptamin-2C-Rezeptoragonist, der zur Gewichtskontrolle eingesetzt wird.
WAY-161503 zeichnet sich durch seine höhere Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Medikamentenentwicklung macht .
Eigenschaften
Molekularformel |
C11H11Cl2N3O |
|---|---|
Molekulargewicht |
272.13 g/mol |
IUPAC-Name |
8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one |
InChI |
InChI=1S/C11H11Cl2N3O/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8/h3-4,10,14H,1-2,5H2,(H,15,17) |
InChI-Schlüssel |
PHGWDAICBXUJDU-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl |
Kanonische SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl |
Synonyme |
8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino(1,2-a)quinoxalin-5(6H)-one WAY 161503 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride](/img/structure/B1228846.png)










![1-(4-Bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B1228864.png)
